

Application Notes and Protocols: Infrared Spectroscopy for ¹³CO₂ Breath Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy offers a non-invasive, rapid, and cost-effective method for the analysis of ¹³CO₂ in breath samples. This technique is a powerful tool in clinical diagnostics and drug development, providing insights into metabolic and physiological processes. The most common application is the ¹³C-urea breath test for the detection of Helicobacter pylori infection. Additionally, it is employed in various liver function tests to assess the metabolic capacity of the liver.[1][2][3][4][5][6] This document provides detailed application notes and protocols for utilizing infrared spectroscopy for ¹³CO₂ breath analysis.

The principle behind these tests involves the administration of a ¹³C-labeled substrate, which is metabolized in the body to produce ¹³CO₂.[3][7] This labeled carbon dioxide is then absorbed into the bloodstream and subsequently exhaled. An infrared spectrometer is used to measure the ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples.[8][9] An increase in this ratio after the administration of the substrate indicates the metabolic activity of interest.

Non-dispersive infrared spectrometry (NDIRS) is a commonly used technique for this purpose, offering a simpler and more affordable alternative to isotope ratio mass spectrometry (IRMS).[2] [4][8][10] Clinical studies have shown an excellent correlation between NDIRS and IRMS for ¹³CO₂ breath analysis.[8][11][12]

Applications

Helicobacter pylori Detection (13C-Urea Breath Test)

The ¹³C-urea breath test is a widely used, non-invasive method for diagnosing H. pylori infection.[2][3] The test is based on the ability of the H. pylori enzyme, urease, to hydrolyze ingested ¹³C-labeled urea into ammonia and ¹³CO₂.[2][3] The resulting ¹³CO₂ is exhaled, and its detection indicates an active H. pylori infection.[3]

Liver Function Assessment

¹³CO₂ breath tests can also be used to assess liver function by using substrates that are metabolized by specific liver enzymes.[1][5] The rate of ¹³CO₂ exhalation reflects the liver's metabolic capacity.[1][5][6] Some examples of substrates used for liver function tests include:

- 13C-Methacetin: Measures cytochrome P450-dependent liver function.[13]
- 13C-Aminopyrine: Reflects the liver's microsomal metabolic capacity.[1]
- 13C-Caffeine: Can help distinguish between different stages of liver disease.[1]
- ¹³C-Galactose: Used to assess liver function, though its efficacy in distinguishing between certain conditions may vary.[1]
- 13C-Methionine: Targets mitochondrial function in the liver.[1]

Quantitative Data

The performance of infrared spectroscopy-based ¹³CO₂ breath tests has been evaluated in numerous studies. The following tables summarize key quantitative data for different applications.

Table 1: Performance of ¹³C-Urea Breath Test using NDIRS for H. pylori Detection

Parameter	Value	Reference
Sensitivity	95% - 97.8%	[8][12]
Specificity	74.4% - 99%	[8][12]
Correlation with IRMS (r)	0.996	[8]

Table 2: Performance of Various ¹³C-Liver Function

Breath Tests

Test Substrate	Application	Sensitivity	Specificity	AUROC	Reference
¹³ C- Methacetin	Cirrhosis Detection	92.6%	94.1%	0.974	[1]
¹³ C- Methacetin	Cirrhosis Detection	89%	83%	0.95	[1]
¹³ C-Caffeine	MASH vs. Simple Steatosis	79%	80%	-	[1]
¹³ C- Methionine	MASH vs. Non-MASH	81%	76%	0.87	[1]
¹³ C- Methionine	Advanced vs. Mild Fibrosis	-	-	0.90	[1]

MASH: Metabolic dysfunction-associated steatohepatitis; AUROC: Area under the receiver operating characteristic curve.

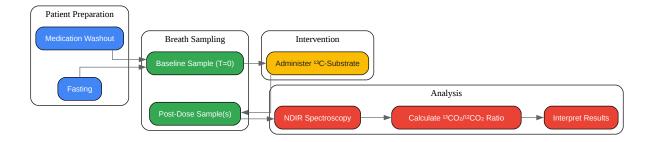
Experimental Protocols

Protocol 1: 13C-Urea Breath Test for H. pylori Detection

- 1. Patient Preparation:
- The patient should fast for at least 12 hours before the test.[13]

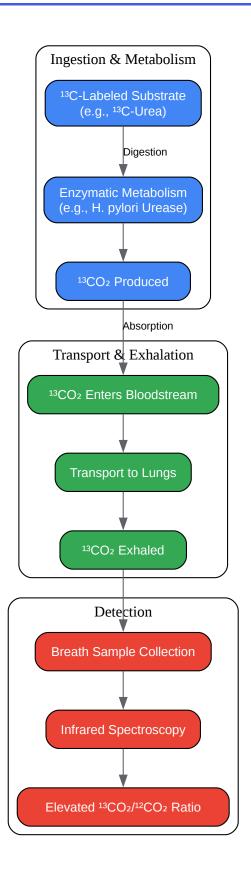
- The test should be performed at least 14 days after stopping acid-reducing medication (e.g., proton pump inhibitors) and 28 days after stopping antibiotic treatment.[3]
- 2. Baseline Breath Sample Collection (T=0):
- Collect a baseline breath sample from the patient into a designated breath collection bag or tube.[2]
- The patient should hold their breath for approximately 10 seconds and then exhale into the collection device to ensure a sufficient concentration of CO₂.[11]
- 3. Administration of ¹³C-Urea:
- The patient ingests a solution containing 75-100 mg of ¹³C-labeled urea dissolved in water or tea.[8][11][14]
- 4. Post-Dose Breath Sample Collection (T=15-30 min):
- After a specific time interval, typically 15 to 30 minutes, collect a second breath sample using the same procedure as the baseline collection.[2][3][8]
- 5. Sample Analysis:
- Analyze the collected breath samples using a non-dispersive infrared spectrometer to determine the ¹³CO₂/¹²CO₂ ratio.[2]
- The results are often expressed as a delta over baseline (DOB) value in parts per thousand (‰).[14]
- 6. Interpretation of Results:
- An increase in the DOB value above a predetermined cut-off level indicates a positive result for H. pylori infection.

Protocol 2: 13C-Methacetin Breath Test for Liver Function


1. Patient Preparation:

- The patient should fast for at least 12 hours prior to the test.[13]
- 2. Baseline Breath Sample Collection (T=0):
- Collect a baseline breath sample.
- 3. Administration of ¹³C-Methacetin:
- The patient ingests a solution of ¹³C-methacetin, typically in 100 ml of tea.[13]
- 4. Serial Breath Sample Collection:
- Collect breath samples at multiple time points after ingestion, for example, at 5, 10, 15, 20, 30, 40, 50, 60, 80, 100, 120, 150, and 180 minutes.[13]
- 5. Sample Analysis:
- Analyze the samples using an NDIRS instrument to determine the ¹³CO₂/¹²CO₂ ratio.
- 6. Data Analysis:
- Calculate the percentage dose recovery (PDR) over time. The maximal percentage rate (PDRmax) and the cumulative PDR (cPDR) at different time points (e.g., 30, 60, 120, 180 minutes) are calculated to assess liver function.[13]

Visualizations



Click to download full resolution via product page

Caption: General experimental workflow for ¹³CO₂ breath analysis.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. cda-amc.ca [cda-amc.ca]
- 3. Urea breath test Wikipedia [en.wikipedia.org]
- 4. The application of infrared spectroscopy to breath CO2 isotope ratio measurements and the risk of spurious results PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13CO2 breath tests in non-invasive hepatological diagnosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. (13)CO2 breath tests in non-invasive hepatological diagnosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Simple 13C-urea breath test with infra-red spectrophotometer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breath tests with carbon-13 WikiLectures [wikilectures.eu]
- 10. Determination of 13CO2/12CO2 ratio by IRMS and NDIRS PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The UBiT-100 13CO2 infrared analyzer: comparison between infrared spectrometric analysis and mass spectrometric analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [New nondispersive infrared spectrometry in 13C-urea breath tests] PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [The 13C-methacetin breath test for quantitative noninvasive liver function analysis with an isotope-specific nondispersive infrared spectrometer in liver cirrhosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13C urea breath test with nondispersive isotope-selective infrared spectrometry: reproducibility and importance of the fasting status PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Infrared Spectroscopy for ¹³CO₂ Breath Sample Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b021957#infrared-spectroscopy-for-13co2-breath-sample-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com